molecular formula C20H23FN2O2 B5418239 3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

Cat. No. B5418239
M. Wt: 342.4 g/mol
InChI Key: QWPNQYARQUUGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “BENZYL 3-FLUORO-4-(4-MORPHOLINYL)PHENYLCARBAMATE” has a similar structure. It has a linear formula of C18H19FN2O3 and a molecular weight of 330.36 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound “BENZYL 3-FLUORO-4-(4-MORPHOLINYL)PHENYLCARBAMATE” has a linear formula of C18H19FN2O3 . Another related compound “5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-4-[4-(4-MORPHOLINYLSULFONYL)BENZOYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE” has a linear formula of C28H32FN3O7S .


Physical And Chemical Properties Analysis

The compound “3-[(4-Fluorophenyl)carbamoyl]-2-(4-morpholinyl)pyridinium” has a log octanol-water partition coefficient (Log Kow) of 3.06, a boiling point of 464.49°C, and a melting point of 196.01°C .

Safety and Hazards

Sigma-Aldrich sells the compound “BENZYL 3-FLUORO-4-(4-MORPHOLINYL)PHENYLCARBAMATE” as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-(4-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-6-1-16(2-7-18)5-10-20(24)22-15-17-3-8-19(9-4-17)23-11-13-25-14-12-23/h1-4,6-9H,5,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPNQYARQUUGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.